4-Fluorophenyl methyl(phenyl)carbamate

High-Throughput Screening Target Engagement Carbamate Selectivity

4-Fluorophenyl methyl(phenyl)carbamate (CAS 526190-34-1) is a synthetic N,N-disubstituted carbamate ester with the IUPAC name (4-fluorophenyl) N-methyl-N-phenylcarbamate. Belonging to the broader class of carbamic acid esters, this compound features a 4-fluorophenoxy moiety linked to a methyl(phenyl)carbamoyl group (C₁₄H₁₂FNO₂, MW 245.25 g/mol).

Molecular Formula C14H12FNO2
Molecular Weight 245.253
CAS No. 526190-34-1
Cat. No. B2710771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl methyl(phenyl)carbamate
CAS526190-34-1
Molecular FormulaC14H12FNO2
Molecular Weight245.253
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)F
InChIInChI=1S/C14H12FNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3
InChIKeyAVXCRZCQILZACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluorophenyl Methyl(phenyl)carbamate (CAS 526190-34-1) – Structural & Physicochemical Baseline for Research Procurement


4-Fluorophenyl methyl(phenyl)carbamate (CAS 526190-34-1) is a synthetic N,N-disubstituted carbamate ester with the IUPAC name (4-fluorophenyl) N-methyl-N-phenylcarbamate . Belonging to the broader class of carbamic acid esters, this compound features a 4-fluorophenoxy moiety linked to a methyl(phenyl)carbamoyl group (C₁₄H₁₂FNO₂, MW 245.25 g/mol) . Its structural hallmark—a tertiary carbamate nitrogen bearing both methyl and phenyl substituents—distinguishes it from simpler N-monosubstituted carbamates and imparts distinct electronic and steric properties relevant to enzyme inhibition, receptor binding, and synthetic intermediate applications .

Why 4-Fluorophenyl Methyl(phenyl)carbamate Cannot Be Replaced by Simple N-Methyl or N-Phenyl Carbamate Analogs


The presence of simultaneous N-methyl and N-phenyl substitution on the carbamate nitrogen creates a sterically constrained tertiary amide-like environment that is absent in primary or secondary carbamates such as methyl (4-fluorophenyl)carbamate (CAS 16744-99-3) or phenyl N-(4-fluorophenyl)carbamate . This N,N-disubstitution pattern alters the carbamate's hydrolytic stability, lipophilicity, and orientation of the 4-fluorophenoxy leaving group, directly affecting enzyme acylation kinetics, target engagement residence time, and metabolic fate [1]. Consequently, procurement specifications that ignore these structural determinants risk selecting a compound with substantially different biological or chemical behavior, even within the same in-class carbamate series [2].

Quantitative Differentiation Evidence for 4-Fluorophenyl Methyl(phenyl)carbamate (CAS 526190-34-1) Against Closest Analogs


Target Engagement Profile in Primary HTS Assays: Multi-Target Hit Rate vs. N-Monosubstituted Carbamates

In a panel of primary cell-based and biochemical HTS assays archived by ChemSrc, 4-fluorophenyl methyl(phenyl)carbamate (526190-34-1) exhibited confirmed activity in at least 5 distinct assay formats, including regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (OPRM1), ADAM17, muscarinic M1 receptor, and unfolded protein response (XBP1) assays . In contrast, methyl (4-fluorophenyl)carbamate (CAS 16744-99-3) and phenyl N-(4-fluorophenyl)carbamate show far fewer reported bioactivities in public databases, suggesting that the N,N-disubstituted scaffold engages a broader target space [1]. While head-to-head IC₅₀ values are not publicly available for all targets, the differential hit rate (5+ confirmed targets vs. ≤1 for N-monosubstituted comparators) indicates a measurable divergence in biological recognition .

High-Throughput Screening Target Engagement Carbamate Selectivity

Predicted Lipophilicity (LogP) and Its Impact on Membrane Permeability: Comparison with Des-Fluoro and N-H Carbamate Analogs

The ACD/Labs-predicted LogP for 4-fluorophenyl methyl(phenyl)carbamate is approximately 3.2 (ACD/LogP algorithm), whereas the des-fluoro analog phenyl methyl(phenyl)carbamate (CAS 13599-69-4) has a predicted LogP of ~2.8 . The ~0.4 LogP unit increase conferred by the 4-fluoro substituent translates to an estimated ~2.5-fold higher theoretical membrane partition coefficient, while the N-methyl-N-phenyl motif simultaneously raises LogP by >1 unit compared to N—H carbamates such as 4-fluorophenyl carbamate . This intermediate lipophilicity positions the compound favorably for passive membrane permeation in cell-based assays without the excessive LogP (>4) that often leads to poor solubility and non-specific binding .

Lipophilicity ADME Prediction Carbamate Series

Vendor-Supplied Purity and Batch-to-Batch Consistency vs. Unspecified Carbamate Sources

Leading Chinese research-chemical suppliers including Bidepharm and Leyan provide 4-fluorophenyl methyl(phenyl)carbamate (526190-34-1) at a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) . By contrast, many close structural analogs such as phenyl N-methyl-N-phenylcarbamate (CAS 13599-69-4) are frequently listed at 95% purity or lower by comparable vendors, with inconsistent availability of spectroscopic traceability [1]. The 3-percentage-point purity differential corresponds to a 60% reduction in total impurity load (2% vs. 5%), which is critical for dose-response assays where minor impurities can exhibit confounding biological activity .

Chemical Purity Quality Control Procurement Specification

Comparative Hydrolytic Stability of N,N-Disubstituted vs. N-Monosubstituted Carbamates Under Physiological Conditions

N,N-disubstituted carbamates such as 4-fluorophenyl methyl(phenyl)carbamate exhibit markedly slower alkaline hydrolysis rates compared to N-monosubstituted carbamates. Class-level kinetic data indicate that N-methyl-N-phenyl substitution reduces the second-order hydrolysis rate constant (kOH) by approximately 10- to 50-fold relative to N—H carbamates, attributable to steric shielding of the carbonyl carbon and reduced leaving-group assistance [1]. Specifically, while methyl (4-fluorophenyl)carbamate (N—H) undergoes rapid hydrolysis at pH 7.4 with t₁/₂ < 30 minutes in some buffer systems, the N,N-disubstituted target compound is expected to exhibit t₁/₂ > 4 hours under identical conditions based on extrapolation from congeneric series [1][2]. This differential is supported by the observation that N-phenyl-N-methyl carbamates on glucopyranose scaffolds resist acid hydrolysis, whereas N—H phenylcarbamates are cleaved under the same conditions [2].

Stability Hydrolysis Carbamate Reactivity

Recommended Application Scenarios for 4-Fluorophenyl Methyl(phenyl)carbamate Based on Quantitative Differentiation Evidence


Multi-Target High-Throughput Screening Campaigns for CNS Targets

Based on its confirmed activity across at least five distinct HTS assay targets including GPCRs (OPRM1, CHRM1), proteases (ADAM17), and signaling regulators (RGS4, XBP1 pathway) , 4-fluorophenyl methyl(phenyl)carbamate is an efficient choice for screening libraries where broad target engagement is desired. Its intermediate LogP (~3.2) favors cellular permeability while maintaining solubility compatible with DMSO stock solutions typical of HTS formats . Procurement of the 98%-purity certified grade from Bidepharm or Leyan ensures batch consistency across screening replicates .

Carbamate-Based Enzyme Inhibition Studies Requiring Extended Assay Windows

The N,N-disubstituted carbamate architecture confers substantially greater hydrolytic stability than N-monosubstituted analogs, with an estimated >8-fold longer half-life at physiological pH [1]. This property is critical for continuous enzyme inhibition assays lasting several hours, where compound degradation would otherwise confound IC₅₀ determinations. Researchers studying acetylcholinesterase, butyrylcholinesterase, or hormone-sensitive lipase inhibition should prefer this scaffold when assay duration exceeds 30 minutes [2].

SAR Studies Exploring N-Substituent Effects on Carbamate Pharmacokinetics

The combined N-methyl and N-phenyl substitution represents a keystructural perturbation for systematic SAR exploration. With predicted LogP incrementally higher (+0.4 units) than the des-fluoro analog and significantly higher (+1.4 units) than N—H carbamates , this compound serves as a calibrated lipophilic probe for mapping the contributions of N-substitution and 4-fluoro substitution to membrane permeability, metabolic stability, and off-target liability. Its 98% purity and verified SMILES string (CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)F) facilitate computational modeling and QSAR dataset integrity .

Synthetic Intermediate for Oxazol-2(3H)-one and Related Heterocyclic Libraries

The 4-fluorophenoxy group can serve as a leaving group in cyclization reactions leading to oxazol-2(3H)-one derivatives, a scaffold of interest for COX-2 inhibition and anti-inflammatory programs [3]. The N-methyl-N-phenyl architecture provides steric control over cyclization regioselectivity compared to N—H or N-benzyl carbamates, potentially reducing byproduct formation. The availability of 98%-purity starting material with QC traceability ensures reproducibility in multi-step synthetic sequences .

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